L-Prolyl-L-threonyl-L-leucyl-L-proline
Description
L-Prolyl-L-threonyl-L-leucyl-L-proline (Pro-Thr-Leu-Pro) is a linear tetrapeptide composed of L-proline (Pro), L-threonine (Thr), L-leucine (Leu), and a C-terminal proline. Its molecular formula is C₂₀H₃₂N₄O₇, with a molecular weight of 464.50 g/mol. Proline residues contribute to structural rigidity due to their cyclic side chains, while threonine introduces a hydroxyl group, enhancing hydrophilicity. Leucine adds hydrophobic character, influencing membrane interactions.
Properties
CAS No. |
773883-26-4 |
|---|---|
Molecular Formula |
C20H34N4O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H34N4O6/c1-11(2)10-14(19(28)24-9-5-7-15(24)20(29)30)22-18(27)16(12(3)25)23-17(26)13-6-4-8-21-13/h11-16,21,25H,4-10H2,1-3H3,(H,22,27)(H,23,26)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1 |
InChI Key |
ANYCUXZERXNOMB-YXMSTPNBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-threonyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-threonyl-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
L-Prolyl-L-threonyl-L-leucyl-L-proline has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Prolyl-L-threonyl-L-leucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, cyclic dipeptides like cyclo(L-Leucyl-L-Prolyl) have been shown to inhibit the proliferation of certain fungi by interacting with target proteins .
Comparison with Similar Compounds
Glp-Thr-Pro-NH₂ (5-Oxo-L-prolyl-L-threonyl-L-prolinamide)
- CAS : 180258-48-4 / 78058-24-9
- Molecular Formula : C₁₄H₂₂N₄O₅
- Sequence : 5-Oxo-Pro-Thr-Pro-NH₂
- Key Features: N-terminal 5-oxo-proline (Glp) enhances conformational stability and resistance to aminopeptidases. C-terminal prolinamide (Pro-NH₂) reduces polarity compared to a free carboxylic acid. PSA: 124.8 Ų (calculated), lower than Pro-Thr-Leu-Pro due to amidation.
- Comparison :
1-Acetyl-L-prolyl-L-prolyl-L-threonyl-L-proline
- CAS : 117928-98-0
- Molecular Formula : C₂₁H₃₂N₄O₇
- Sequence : Acetyl-Pro-Pro-Thr-Pro
- Key Features :
- N-terminal acetylation blocks degradation by exopeptidases.
- Double proline residues (Pro-Pro) may induce polyproline helices, altering receptor binding.
- Comparison :
L-Proline,L-alanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-prolyl-L-leucyl-L-prolyl
- CAS : 174753-70-9
- Molecular Formula : C₄₈H₇₄N₁₀O₁₂
- Sequence : Pro-Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro
- Key Features: Extended nonapeptide with multiple proline residues (6/9 residues). Predicted PSA: 283.9 Ų, higher than Pro-Thr-Leu-Pro due to additional polar groups.
- Comparison :
L-Arginine,L-threonyl-L-lysyl-L-prolyl
- CAS : 9063-57-4
- Molecular Formula : C₂₁H₄₀N₈O₆
- Sequence : Thr-Lys-Pro-Arg
- Key Features :
- Basic residues (Lys, Arg) increase PSA to 380.9 Ų, enhancing water solubility.
- Terminal arginine introduces a cationic charge at physiological pH.
- Comparison :
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Sequence/Modifications | PSA (Ų) | Key Features |
|---|---|---|---|---|---|---|
| L-Prolyl-L-threonyl-L-leucyl-L-proline | Not Provided | C₂₀H₃₂N₄O₇ | 464.50 | Pro-Thr-Leu-Pro | ~180 | Linear, unmodified termini |
| Glp-Thr-Pro-NH₂ | 180258-48-4 | C₁₄H₂₂N₄O₅ | 338.35 | 5-Oxo-Pro-Thr-Pro-NH₂ | 124.8 | N-terminal Glp, C-terminal amidation |
| 1-Acetyl-Pro-Pro-Thr-Pro | 117928-98-0 | C₂₁H₃₂N₄O₇ | 452.50 | Acetyl-Pro-Pro-Thr-Pro | 170.5 | Acetylation, Pro-Pro motif |
| Pro-Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro | 174753-70-9 | C₄₈H₇₄N₁₀O₁₂ | 983.16 | Pro-Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro | 283.9 | Polyproline helix, extended structure |
| Thr-Lys-Pro-Arg | 9063-57-4 | C₂₁H₄₀N₈O₆ | 500.59 | Thr-Lys-Pro-Arg | 380.9 | Basic residues, high solubility |
Research Implications
- Metabolic Stability : Modifications like acetylation (CAS 117928-98-0) or 5-oxo-proline (CAS 180258-48-4) enhance resistance to proteolysis compared to the unmodified target compound.
- Solubility and Bioavailability : Compounds with basic residues (e.g., CAS 9063-57-4) exhibit higher aqueous solubility, while hydrophobic residues (e.g., Leu in Pro-Thr-Leu-Pro) may favor membrane interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
